1-(2-Benzothiazolylazo)-2-naphthol
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Overview
Description
1-(2-Benzothiazolylazo)-2-naphthol is an organic compound known for its vibrant color and applications in various scientific fields. It is a derivative of naphthol and benzothiazole, which are both aromatic compounds. This compound is often used in analytical chemistry due to its ability to form complexes with metals, making it useful as a reagent in various chemical analyses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzothiazolylazo)-2-naphthol typically involves the diazotization of 2-aminobenzothiazole followed by coupling with 2-naphthol. The reaction conditions usually require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Benzothiazolylazo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2-Benzothiazolylazo)-2-naphthol has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-(2-Benzothiazolylazo)-2-naphthol involves its ability to form stable complexes with metal ions. This property is exploited in analytical chemistry for the detection of specific metals. The compound’s azo group can also undergo various chemical transformations, contributing to its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 1-(phenylazo)-: Another azo compound with similar applications in analytical chemistry.
2-Naphthalenol, 1-(4-nitrophenylazo)-: Known for its use in dye production.
2-Naphthalenol, 1-(2-pyridylazo)-: Used in complexometric titrations.
Uniqueness
1-(2-Benzothiazolylazo)-2-naphthol stands out due to its specific structure, which combines the properties of naphthol and benzothiazole. This unique combination enhances its ability to form stable complexes with metal ions, making it particularly useful in analytical applications.
Properties
CAS No. |
3012-50-8 |
---|---|
Molecular Formula |
C17H11N3OS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C17H11N3OS/c21-14-10-9-11-5-1-2-6-12(11)16(14)19-20-17-18-13-7-3-4-8-15(13)22-17/h1-10,21H |
InChI Key |
NXFVJTJWPUVTKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC4=CC=CC=C4S3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC4=CC=CC=C4S3)O |
3012-50-8 | |
Synonyms |
1-2-(benzothiazolylazo)-2-naphthol 2-(2-hydroxy-1-naphthylazo)benzothiazole BTAN |
Origin of Product |
United States |
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